molecular formula C11H17O3P B12608616 tert-Butyl (hydroxymethyl)phenylphosphinate CAS No. 917877-99-7

tert-Butyl (hydroxymethyl)phenylphosphinate

Cat. No.: B12608616
CAS No.: 917877-99-7
M. Wt: 228.22 g/mol
InChI Key: BDNZCMSTVIWAIH-UHFFFAOYSA-N
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Description

tert-Butyl (hydroxymethyl)phenylphosphinate is an organophosphorus compound that features a tert-butyl group, a hydroxymethyl group, and a phenylphosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (hydroxymethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (hydroxymethyl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions may require a base such as triethylamine to facilitate the substitution.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Alkyl or acyl derivatives of the original compound

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (hydroxymethyl)phenylphosphinate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic processes and form stable complexes with transition metals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in probing metalloprotein functions.

Medicine

In medicine, this compound is being investigated for its potential as a drug delivery agent. Its ability to form stable complexes with therapeutic metals could enhance the efficacy and targeting of metal-based drugs.

Industry

Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl (hydroxymethyl)phenylphosphinate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and activity. The compound’s phosphinate group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenylphosphinic acid
  • tert-Butylphosphine
  • Hydroxymethylphosphine

Uniqueness

tert-Butyl (hydroxymethyl)phenylphosphinate is unique due to the presence of both a tert-butyl group and a hydroxymethyl group attached to the phenylphosphinate moiety. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and enhanced reactivity, making it a versatile compound for various applications.

Properties

CAS No.

917877-99-7

Molecular Formula

C11H17O3P

Molecular Weight

228.22 g/mol

IUPAC Name

[(2-methylpropan-2-yl)oxy-phenylphosphoryl]methanol

InChI

InChI=1S/C11H17O3P/c1-11(2,3)14-15(13,9-12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3

InChI Key

BDNZCMSTVIWAIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(CO)C1=CC=CC=C1

Origin of Product

United States

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